molecular formula C14H12F3N3O3 B2559965 N-(6-methoxypyrimidin-4-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide CAS No. 1396706-98-1

N-(6-methoxypyrimidin-4-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide

Cat. No.: B2559965
CAS No.: 1396706-98-1
M. Wt: 327.263
InChI Key: MIBGVBIRSFUADR-UHFFFAOYSA-N
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Description

N-(6-methoxypyrimidin-4-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxypyrimidin-4-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide typically involves the following steps:

    Formation of the Methoxypyrimidine Ring: The methoxypyrimidine ring can be synthesized through the reaction of appropriate starting materials under controlled conditions.

    Introduction of the Trifluoromethylphenoxy Group: The trifluoromethylphenoxy group can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxypyrimidin-4-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-(6-methoxypyrimidin-4-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-methoxypyrimidin-4-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide is unique due to the combination of the methoxypyrimidine ring and the trifluoromethylphenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

N-(6-methoxypyrimidin-4-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O3/c1-22-13-6-11(18-8-19-13)20-12(21)7-23-10-4-2-3-9(5-10)14(15,16)17/h2-6,8H,7H2,1H3,(H,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBGVBIRSFUADR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)NC(=O)COC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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